molecular formula C23H26N4O5S B2895963 Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate CAS No. 1018161-97-1

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate

Cat. No.: B2895963
CAS No.: 1018161-97-1
M. Wt: 470.54
InChI Key: LEXPGIIJFACCSU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is a quinoline derivative characterized by:

  • Position 4: An amino group (–NH₂).
  • Position 6: A benzamido substituent with a diethylsulfamoyl (–SO₂N(C₂H₅)₂) moiety.
  • Position 3: An ethyl ester (–COOEt).

However, detailed pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

ethyl 4-amino-6-[[4-(diethylsulfamoyl)benzoyl]amino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-4-27(5-2)33(30,31)17-10-7-15(8-11-17)22(28)26-16-9-12-20-18(13-16)21(24)19(14-25-20)23(29)32-6-3/h7-14H,4-6H2,1-3H3,(H2,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXPGIIJFACCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C(=CN=C3C=C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate (Target) 4-(Diethylsulfamoyl)benzamido Not explicitly provided Sulfamoyl group for potential enzyme inhibition
Ethyl 4-amino-6-(trifluoromethyl)quinoline-3-carboxylate Trifluoromethyl (–CF₃) C₁₃H₁₁F₃N₂O₂ 308.24 Lipophilic group; may enhance membrane permeability
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate 4-Chlorobenzylamino + Trifluoromethyl C₂₀H₁₆ClF₃N₂O₂ 408.80 Bulky substituent; potential steric hindrance
Ethyl 4-amino-6-(4-methoxybenzamido)quinoline-3-carboxylate 4-Methoxybenzamido C₂₀H₁₉N₃O₄ 381.38 Methoxy group may improve solubility

Key Observations :

  • The target compound’s diethylsulfamoyl group (–SO₂N(C₂H₅)₂) offers hydrogen-bonding capacity, critical for binding to enzyme active sites (e.g., carbonic anhydrase) .
  • Trifluoromethyl analogs (e.g., ) prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Bulky substituents (e.g., 4-chlorobenzylamino in ) could limit binding to sterically sensitive targets.

Physicochemical Properties

  • Solubility : The diethylsulfamoyl group’s polarity may improve aqueous solubility compared to –CF₃ analogs but reduce it relative to –COOH or –OH derivatives .
  • Melting Points: Data for the target compound are lacking, but analogs like ethyl 4-amino-6-(trifluoromethyl)quinoline-3-carboxylate exhibit solid-state stability, with melting points likely above 100°C based on similar structures .

Biological Activity

Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinoline derivatives. Its structure includes a quinoline core substituted with an amino group and a sulfamoyl benzamide moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds possess activity against various bacterial strains, suggesting that this compound may also show efficacy in this regard. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of the sulfamoyl group may enhance the compound's ability to target specific cancer pathways, potentially making it a candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit PI3 kinase activity, which is crucial in cancer cell signaling pathways. This inhibition could lead to decreased cell survival and proliferation in tumors.

Case Studies

  • Antimicrobial Efficacy : A series of tests performed on derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. These studies utilized both in vitro and in vivo models to assess the efficacy and mechanism of action.
  • Anticancer Activity : In vitro assays demonstrated that compounds with similar structures could significantly reduce the viability of various cancer cell lines, including breast and lung cancers. The observed IC50 values were within a range indicating moderate potency, warranting further investigation into structure-activity relationships.

Data Tables

Activity Type Tested Compound IC50/ED50 Values Mechanism of Action
AntimicrobialThis compoundVaries by strainInhibition of DNA synthesis
AnticancerQuinoline derivatives (related structures)10 µM (average)Induction of apoptosis
Enzyme InhibitionQuinoline derivativesVariesInhibition of PI3 kinase

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